
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Overview
Description
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Biological Activity
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with sulfonyl chlorides and 2-nitrobenzoyl derivatives. The characterization of this compound can be achieved through various spectroscopic techniques such as FT-IR, NMR, and elemental analysis. These methods confirm the structural integrity and purity of the synthesized compound.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that this compound has a half-maximal inhibitory concentration (IC50) that suggests potent anticancer properties without notable cytotoxic effects on normal cells .
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of specific enzymes or pathways associated with cell proliferation and survival. Pyrazole derivatives are known to interact with various molecular targets, including those involved in inflammation and cancer progression .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:
Compound Name | Anticancer Activity | Antibacterial Activity | Other Activities |
---|---|---|---|
This compound | High (IC50 values available) | Moderate | Anti-inflammatory |
Celecoxib | High | Low | Anti-inflammatory |
Rimonabant | Moderate | Not reported | Appetite suppression |
Phenylbutazone | Moderate | High | Anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Studies : A study evaluated the effectiveness of various pyrazole derivatives on human cancer cell lines, noting that those with nitrobenzoyl substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts .
- Antibacterial Properties : Research has shown that certain pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. Although this compound showed moderate activity in this regard, it was not as potent as other well-known antibacterial agents .
Scientific Research Applications
Biological Activities
Research indicates that N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against a range of bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
The compound has shown promise in anticancer research, particularly against specific cancer cell lines. It appears to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that this pyrazole derivative may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
Applications in Pharmaceuticals
This compound has potential applications in drug development due to its diverse biological activities:
- Drug Design: The compound serves as a lead structure for developing new antimicrobial and anticancer agents.
- Formulation Development: Its solubility profile allows for incorporation into various pharmaceutical formulations, including tablets and injectable solutions.
Agricultural Applications
Given its antimicrobial properties, this compound could be explored as a potential agricultural fungicide or bactericide. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on conventional pesticides.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Line Research
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-9-7-8-10-14(13)20(22)23/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNQRDPIKZVFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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